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Compound of Interest
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Cat. No.: B121016 Get Quote

An In-depth Exploration of the Synthesis, Properties, and Therapeutic Applications of the

Homopiperazine Scaffold

Abstract
Homopiperazine, a seven-membered heterocyclic diamine, serves as a privileged scaffold in

medicinal chemistry. Its unique structural and physicochemical properties have made it a

versatile building block for the development of a diverse array of therapeutic agents. This

technical guide provides a comprehensive overview of homopiperazine and its common

derivatives, with a focus on their synthesis, chemical properties, and applications in drug

discovery. Detailed experimental protocols for the synthesis of key derivatives are provided,

along with a summary of their biological activities and mechanisms of action. This document is

intended to be a valuable resource for researchers, scientists, and drug development

professionals engaged in the design and synthesis of novel therapeutics.

Introduction to Homopiperazine
Homopiperazine, also known as 1,4-diazepane, is a cyclic diamine with the molecular formula

C₅H₁₂N₂.[1][2][3] Its structure consists of a seven-membered ring containing two nitrogen

atoms at positions 1 and 4. This scaffold has garnered significant attention in pharmaceutical

research due to its ability to serve as a versatile intermediate in the synthesis of complex

organic molecules with potent biological activities. The presence of two secondary amine

groups allows for facile derivatization, enabling the modulation of physicochemical properties
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such as solubility, lipophilicity, and basicity, which are critical for drug efficacy and

pharmacokinetics.

Physicochemical Properties
Homopiperazine is a white to light yellow crystalline solid or a colorless viscous liquid at room

temperature.[1][4] It is hygroscopic and sensitive to air.[1][5] Key physicochemical properties

are summarized in Table 1.

Table 1: Physicochemical Properties of Homopiperazine

Property Value References

CAS Number 505-66-8 [1][2][5]

Molecular Formula C₅H₁₂N₂ [1][2][3][5]

Molecular Weight 100.16 g/mol [2][3][5][6][7]

Appearance

White to light yellow crystalline

mass or colorless viscous

liquid

[1][4][8]

Melting Point 38-40 °C [5][6][7][8]

Boiling Point 169 °C [5][6][7][8]

Density 0.95 g/cm³ [4][5][9]

Solubility
Soluble in water and organic

solvents
[1][4]

pKa 11.02 ± 0.20 (Predicted) [5]

Synthesis of the Homopiperazine Core
The synthesis of homopiperazine can be achieved through various routes, often starting from

readily available precursors like ethylenediamine. A common strategy involves the protection of

the amino groups of ethylenediamine, followed by cyclization with a three-carbon building

block, and subsequent deprotection.
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A representative synthetic scheme involves the following steps:

Protection: Reaction of ethylenediamine with an amino-protecting agent, such as di-tert-butyl

dicarbonate (Boc₂O), to yield N,N'-di-Boc-ethylenediamine.[10]

Cyclization: The protected diamine is then reacted with a 1,3-dihalopropane (e.g., 1,3-

dibromopropane or 1,3-dichloropropane) in the presence of a base to form the seven-

membered ring.[10]

Deprotection: Removal of the protecting groups, typically under acidic conditions, to yield the

final homopiperazine product.[10]

Common Derivatives of Homopiperazine and their
Synthesis
The versatility of the homopiperazine scaffold lies in the ease of substitution at its two nitrogen

atoms. This allows for the synthesis of a wide range of derivatives with diverse functionalities,

including amides, sulfonamides, and N-alkylated compounds.

N-Alkylated Derivatives
N-alkylation is a fundamental transformation for introducing various substituents onto the

homopiperazine ring.

A general procedure for the mono-N-alkylation of a substituted piperazine with an alkyl bromide

is as follows:

To a dried reaction flask, add the starting piperazine derivative and anhydrous potassium

carbonate (2.0 equivalents).

Add anhydrous acetonitrile and stir the suspension.

Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.

Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and filter the solid salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product, which can be

further purified by column chromatography.[11]

For optimal control and to avoid di-alkylation, a mono-protected homopiperazine, such as N-

Boc-homopiperazine, can be used.[11]

Amide and Carboxamide Derivatives
Amide bond formation is a widely used strategy to introduce diverse functional groups to the

homopiperazine core.

Dissolve the starting homopiperazine derivative (1.0 equivalent) in a suitable solvent such

as dichloromethane.

Add triethylamine (3.0 equivalents) to the reaction mixture and stir for 10 minutes.

Add the desired aryl isocyanate or acid chloride (1.0 equivalent).

Stir the reaction mixture at room temperature for 5-6 hours, monitoring by TLC.

Upon completion, remove the solvent under reduced pressure.

Take the residue in water and extract with ethyl acetate.

Wash the organic layer with 10% ammonium chloride solution and then with water.

Dry the organic layer with anhydrous sodium sulfate, evaporate the solvent, and purify the

crude product by column chromatography.[7]

Sulfonamide Derivatives
The synthesis of sulfonamide derivatives introduces a key pharmacophore with a broad range

of biological activities.

To a solution of a substituted homopiperazine (0.01 mole) in dichloromethane, add

triethylamine (0.015 mole).

Cool the mixture to 0°C and add the desired sulfonyl chloride (0.013 mole).
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Stir the reaction mixture at room temperature for 2 hours.

Dilute the reaction mixture with water and extract with dichloromethane.

Wash the organic layer with water and brine, then dry over Na₂SO₄.

Evaporate the solvent to obtain the crude product, which can be purified by recrystallization

or column chromatography.

Therapeutic Applications of Homopiperazine
Derivatives
Homopiperazine derivatives have demonstrated a wide spectrum of pharmacological

activities, making them valuable candidates for drug development in various therapeutic areas.

Anticancer Agents
Numerous homopiperazine derivatives have been investigated for their anticancer properties.

Their mechanisms of action are often multifaceted and can involve the inhibition of key cellular

processes.

Proteasome Inhibition: Certain homopiperazine derivatives have been identified as potent

proteasome inhibitors.[12][13] Unlike bortezomib, which primarily targets the β5 subunit of

the proteasome, some homopiperazine derivatives can inhibit all three catalytic subunits

(β1, β2, and β5).[12][13] This broader inhibition profile may help overcome resistance to

conventional proteasome inhibitors.[13] The proteasome is a critical component of the

ubiquitin-proteasome system, which is responsible for the degradation of a majority of

intracellular proteins, including those involved in cell cycle regulation and apoptosis. Its

inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately triggering

apoptosis in cancer cells.
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Caption: Mechanism of anticancer activity via proteasome inhibition by homopiperazine
derivatives.

Other Anticancer Mechanisms: Some 1,4-diazepine derivatives have shown cytotoxic activity

against various cancer cell lines, including human hepatocellular carcinoma (HepG-2),

human breast adenocarcinoma (MCF-7), and human colon carcinoma (HCT-116).

Additionally, certain benzhydryl derivatives of homopiperazine have demonstrated good

activity against B-cell leukemic cell lines.[7]

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2
Diabetes
Homopiperazine derivatives have emerged as promising inhibitors of dipeptidyl peptidase-IV

(DPP-IV), a key enzyme in glucose homeostasis.[5][14] DPP-IV is responsible for the

degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate

insulin secretion in a glucose-dependent manner.

By inhibiting DPP-IV, these derivatives increase the levels of active GLP-1, leading to

enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[14]

Notably, some beta-aminoacyl-containing homopiperazine derivatives have shown potent

DPP-IV inhibition without significant inhibition of cytochrome P450 enzymes, suggesting a

favorable safety profile.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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